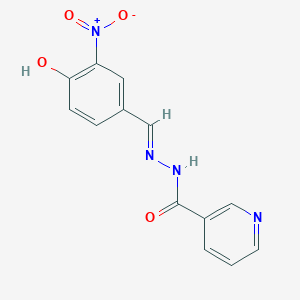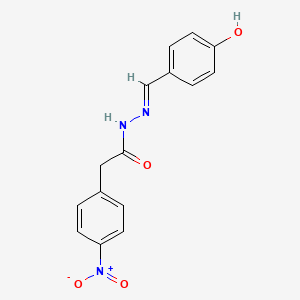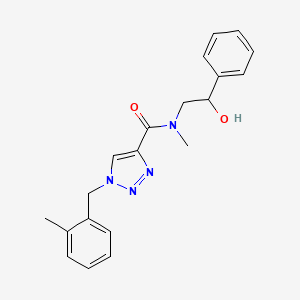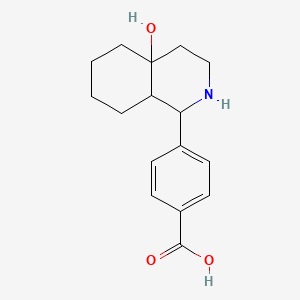![molecular formula C17H20N2O3S B6039210 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It was first developed in Japan in the 1980s and has since been used in various fields of research, including medicine and biochemistry.
Mecanismo De Acción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the protease from cleaving its substrate and carrying out its physiological function. The inhibition of serine proteases by N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antiviral properties. It has been used to treat various conditions, including pancreatitis, disseminated intravascular coagulation, and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has several advantages for lab experiments, including its stability, solubility, and specificity for serine proteases. However, it also has some limitations, including its potential toxicity at high concentrations and its limited availability in some regions.
Direcciones Futuras
There are several future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate. One area of interest is the development of new synthetic analogs with improved properties. Another area of interest is the investigation of the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate in various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the mechanisms of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its effects on various physiological processes.
Conclusion
In conclusion, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It has been shown to have various biochemical and physiological effects and has been used to treat various conditions. Further research is needed to fully understand the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate involves the reaction of N-(1-naphthylmethyl)-3-pyrrolidone with ethanesulfonyl chloride. This reaction results in the formation of N-(1-naphthylmethyl)-3-pyrrolidonesulfonyl chloride, which is then reacted with ammonia to produce N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate.
Aplicaciones Científicas De Investigación
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been used in various scientific research applications, including in vitro and in vivo studies. It has been shown to inhibit the activity of various serine proteases, including thrombin, trypsin, and plasmin. This inhibition has been useful in studying the role of these proteases in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-23(21,22)18-15-10-17(20)19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,15,18H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBREYGYQLMVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6039141.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)

![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
